![molecular formula C13H13N3O4S B5111377 4-methyl-3-nitro-N-(4-pyridinylmethyl)benzenesulfonamide](/img/structure/B5111377.png)
4-methyl-3-nitro-N-(4-pyridinylmethyl)benzenesulfonamide
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Overview
Description
4-methyl-3-nitro-N-(4-pyridinylmethyl)benzenesulfonamide is a chemical compound that has gained a lot of attention in the scientific community due to its potential use in research applications. This compound is commonly referred to as MNPS and has been studied extensively for its biochemical and physiological effects.
Mechanism of Action
MNPS works by binding to specific proteins and enzymes, leading to changes in their conformation and activity. This mechanism of action makes it a valuable tool for studying protein-protein interactions and enzyme inhibition.
Biochemical and Physiological Effects:
MNPS has been shown to have a variety of biochemical and physiological effects, including the inhibition of certain enzymes involved in cancer cell growth and the regulation of calcium signaling in cells. It has also been shown to have potential anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of MNPS is its ability to selectively bind to specific proteins and enzymes, making it a valuable tool for studying their activity and function. However, one limitation is that it can be toxic to cells at high concentrations, making it important to use it at the appropriate dose.
Future Directions
There are several future directions for MNPS research, including its potential use in drug development for the treatment of cancer and other diseases. It may also be used in the development of new diagnostic tools for the detection of protein conformational changes. Additionally, further studies may be conducted to better understand its mechanism of action and potential side effects.
Synthesis Methods
MNPS can be synthesized using a variety of methods, but the most common one involves the reaction of 4-methyl-3-nitrobenzenesulfonyl chloride with 4-pyridinemethanol in the presence of a base. The resulting compound is then purified using column chromatography to obtain pure MNPS.
Scientific Research Applications
MNPS has been widely used in scientific research for its potential use as a fluorescent probe for the detection of protein conformational changes. It has also been studied for its ability to inhibit the activity of certain enzymes, making it a potential candidate for drug development.
properties
IUPAC Name |
4-methyl-3-nitro-N-(pyridin-4-ylmethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4S/c1-10-2-3-12(8-13(10)16(17)18)21(19,20)15-9-11-4-6-14-7-5-11/h2-8,15H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKHQENXLECXIKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=NC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-3-nitro-N-(pyridin-4-ylmethyl)benzenesulfonamide |
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